Procyanidin B-5 3,3'-di-O-gallate
Overview
Description
Procyanidin B-5 3,3’-di-O-gallate is a natural compound commonly used in the biomedical industry. It has anti-inflammatory properties and exhibits anticancer activity by inhibiting tumor growth and inducing apoptosis . It is a potent inhibitor of squalene epoxidase with an IC50 of 0.55 μM and reduces cholesterol by inhibiting squalene epoxidase activity .
Synthesis Analysis
The synthesis of procyanidin B2 and B3 gallate derivatives, including 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, was achieved using equimolar condensation mediated by Yb (OTf)3. The synthesized compounds showed significant antitumor effects against human prostate PC-3 cell lines .Chemical Reactions Analysis
Procyanidin B-5 3,3’-di-O-gallate is known to inhibit squalene epoxidase, a key enzyme in cholesterol biosynthesis . This inhibition leads to a reduction in cholesterol levels .Scientific Research Applications
Cancer Treatment and Prevention : It induces apoptosis in human prostate cancer cells, particularly by targeting key transcription factors such as NF-κB, Stat3, and AP1 (Tyagi et al., 2014). The compound also shows growth inhibition and apoptotic effects on DU145 human prostate carcinoma cells (Agarwal et al., 2007) and exhibits significant antitumor effects against human prostate PC-3 cell lines (Suda et al., 2013).
Antioxidant Properties : Procyanidin B-5 3,3'-di-O-gallate exhibits strong DPPH radical scavenging activity (Nakajima et al., 2006). It has been compared favorably to vitamin E in terms of antioxidant activity (Wang et al., 2000).
Inhibitory Effects on Differentiation and Metabolism : The compound strongly inhibits the differentiation of 3T3-L1 preadipocytes, affecting key proteins involved in lipid metabolism and adipogenesis (Wang et al., 2021). It also inhibits glycolytic activity in T cells via the mTOR-HIF-1 pathway (Endo et al., 2020).
Renal Health : this compound significantly improves renal functional parameters in rats with renal failure, reducing toxins such as urea nitrogen (Yokozawa et al., 1991; 1993).
Inhibition of DNA Polymerase : It acts as a potent inhibitor against DNA polymerase alpha and beta, which could have implications in regulating DNA replication and repair processes (Saito et al., 2005).
Viral Inhibition : The compound shows potential as an antiviral agent, particularly in disrupting the late stage of herpes simplex virus type 2 infection (Cheng et al., 2002).
Interaction with Salivary Proteins : This can improve our understanding of how salivary proteins interact with various compounds, which has implications in food science and nutrition (de Freitas & Mateus, 2001).
Mechanism of Action
Future Directions
Given the low bioavailability of procyanidins, significant efforts have been made in drug delivery systems to address their limited use. The heavy burden of oral diseases such as dental caries, periodontitis, endodontic infections, etc., and their consequences on the patients’ quality of life indicate a strong need for developing effective therapies. Therefore, future research may focus on the versatile effects and enhanced bioavailability of procyanidins resulting from innovative drug delivery systems, particularly focusing on its potential against oral diseases .
properties
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGVECYPPCVDS-QNPRKUGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147643 | |
Record name | Procyanidin B-5 3,3'-di-O-gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106533-60-2 | |
Record name | 1,1′-[(2R,2′R,3R,3′R,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,6′-bi-2H-1-benzopyran]-3,3′-diyl] bis(3,4,5-trihydroxybenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106533-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B-5 3,3'-di-O-gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B-5 3,3'-di-O-gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Di-O-galloylprocyanidin B5 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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